molecular formula C16H17N3O4 B2881829 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1170523-66-6

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2881829
CAS No.: 1170523-66-6
M. Wt: 315.329
InChI Key: PYDZFGWJAOXBDC-UHFFFAOYSA-N
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Description

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a piperidine ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents. The oxadiazole ring is then introduced via cyclization reactions involving hydrazides and carboxylic acids. Finally, the piperidine ring is incorporated through nucleophilic substitution reactions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxadiazole ring to an amine.

Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone lies in its oxadiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 315.37 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines.

In a study examining a related compound with a similar structure, it was found that:

  • IC50 against MCF7 cells : 25.72 ± 3.95 μM.
  • Mechanism : The compound induced apoptosis in cancer cells in a dose-dependent manner and inhibited tumor growth in vivo .

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole moiety have exhibited antimicrobial properties. For example:

  • Activity against bacterial strains : Compounds were tested against Escherichia coli and Bacillus subtilis, showing varying degrees of inhibition.

The presence of bulky hydrophobic groups in these compounds is believed to enhance their antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to cell death.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Study on Anticancer Effects

A notable case study involved the administration of a structurally similar compound to mice with induced tumors. The results indicated:

  • Tumor Volume Reduction : Significant reduction in tumor size compared to control groups.
  • Survival Rates : Enhanced survival rates were observed in treated groups .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity:

  • Tested Compounds : Various derivatives were synthesized and tested for their antibacterial properties.

Results showed that certain derivatives had MIC values as low as 12.5 μg/ml against Candida albicans, indicating strong antifungal activity .

Data Tables

PropertyValue
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
IC50 (MCF7 cells)25.72 ± 3.95 μM
MIC (Candida albicans)12.5 μg/ml

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZFGWJAOXBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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